molecular formula C17H15N3O2 B4548658 3-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

3-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B4548658
M. Wt: 293.32 g/mol
InChI Key: OMJQZMKCOXRTPU-UHFFFAOYSA-N
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Description

3-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.116426730 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

3-Methyl-N-(7-Methyl-4-Oxo-4H-Pyrido[1,2-A]Pyrimidin-3-Yl)Benzamide shows promise as an anticancer drug due to its properties as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation, inducing histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. It is orally bioavailable and has shown significant antitumor activity in vivo, having entered clinical trials (Zhou et al., 2008).

Synthesis and Biological Activity

This compound's synthesis and biological activity have been studied, leading to the creation of several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. These compounds were tested for their biological activity, with some showing significant activity against measles in vitro and moderate antitumor activity in vitro against leukemia (Petrie et al., 1985).

Antibacterial and Insecticidal Potential

The synthesis of pyrimidine linked pyrazole heterocyclics, including derivatives of this compound, has been studied for their potential antibacterial and insecticidal activities. These compounds showed promise against selected microorganisms and insects, indicating their utility in addressing bacterial infections and pest control (Deohate & Palaspagar, 2020).

Analgesic Properties

A study on the modification of the pyridine moiety of this molecule showed enhanced analgesic properties. Specifically, the study found that certain derivatives, particularly para-substituted derivatives, displayed increased biological activity, suggesting potential as new analgesic drugs (Ukrainets et al., 2015).

Antiviral Activity

Some derivatives of this compound have shown remarkable antiavian influenza virus activity. The synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles demonstrated significant antiviral activities against bird flu influenza (H5N1), suggesting potential applications in antiviral drug development (Hebishy et al., 2020).

Properties

IUPAC Name

3-methyl-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-4-3-5-13(8-11)16(21)19-14-9-18-15-7-6-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJQZMKCOXRTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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3-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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3-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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3-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.